molecular formula C50H78O11 B1264134 Etnangien methyl ester

Etnangien methyl ester

Cat. No. B1264134
M. Wt: 855.1 g/mol
InChI Key: MAHWDQYQMAFDQA-OMDLFXFFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Etnangien methyl ester is a natural product found in Sorangium cellulosum with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • Etnangien methyl ester has been the subject of extensive research due to its potent properties as a polyketide macrolide antibiotic. A notable study involved the stereoselective total synthesis of etnangien and etnangien methyl ester, achieved through a convergent strategy. This synthesis involved highly stereoselective substrate-controlled aldol reactions and a diastereoselective Heck macrocyclization, among other techniques. This research not only advanced the understanding of the synthetic pathways of these compounds but also paved the way for the exploration of their biological potential as RNA-polymerase inhibitors (Li et al., 2010).

Applications in Biofuel and Energy

  • The utility of esters, including methyl esters like etnangien methyl ester, extends to the field of biofuels. Research has shown that methyl and ethyl esters derived from various sources can be effectively used as biodiesel. These esters have been characterized for their physical and fuel properties, such as density, viscosity, and heat of combustion, which are crucial for their application in diesel engines (Utlu & Koçak, 2008). Another study demonstrated the optimization of the production process of methyl and ethyl esters, highlighting the potential for efficient biodiesel production (Ardabili et al., 2018).

Biomedical Research

  • In the context of biomedical research, etnangien methyl ester's parent compound, etnangien, has been studied for its potent antibiotic properties. Research on etnangien has revealed its function as a highly potent RNA polymerase inhibitor, derived from myxobacteria. This has implications for the development of novel antibiotics and therapeutic agents (Menche et al., 2008).

Environmental Impact

  • Studies have also focused on the environmental impact and performance of biodiesel fuels, including methyl esters. Research has shown that biodiesel fuels like methyl esters result in reduced emissions and improved engine performance compared to conventional diesel fuels. This highlights the environmental benefits of using methyl esters in energy and transportation sectors (Lapuerta et al., 2008).

properties

Product Name

Etnangien methyl ester

Molecular Formula

C50H78O11

Molecular Weight

855.1 g/mol

IUPAC Name

methyl (4E,6S,8E,10E,12E,14E,16E,18E,20R,21R)-6,20-dihydroxy-4,18-dimethyl-21-[(2S,4R,8S,10Z,12E,15S,16R,17S,18S,19R,20R)-4,16,18,20-tetrahydroxy-8-methoxy-15,17,19-trimethyl-22-oxo-1-oxacyclodocosa-10,12-dien-2-yl]docosa-4,8,10,12,14,16,18-heptaenoate

InChI

InChI=1S/C50H78O11/c1-35(23-18-14-12-10-9-11-13-15-20-25-41(51)31-36(2)29-30-47(55)60-8)32-44(53)38(4)46-33-42(52)26-22-28-43(59-7)27-21-17-16-19-24-37(3)49(57)40(6)50(58)39(5)45(54)34-48(56)61-46/h9-21,23,31-32,37-46,49-54,57-58H,22,24-30,33-34H2,1-8H3/b10-9+,13-11+,14-12+,19-16+,20-15+,21-17-,23-18+,35-32+,36-31+/t37-,38+,39+,40-,41-,42+,43+,44+,45+,46-,49+,50-/m0/s1

InChI Key

MAHWDQYQMAFDQA-OMDLFXFFSA-N

Isomeric SMILES

C[C@H]1C/C=C/C=C\C[C@H](CCC[C@H](C[C@H](OC(=O)C[C@H]([C@H]([C@@H]([C@H]([C@@H]1O)C)O)C)O)[C@H](C)[C@@H](/C=C(\C)/C=C/C=C/C=C/C=C/C=C/C[C@@H](/C=C(\C)/CCC(=O)OC)O)O)O)OC

Canonical SMILES

CC1CC=CC=CCC(CCCC(CC(OC(=O)CC(C(C(C(C1O)C)O)C)O)C(C)C(C=C(C)C=CC=CC=CC=CC=CCC(C=C(C)CCC(=O)OC)O)O)O)OC

synonyms

etnangien
etnangien methyl este

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.